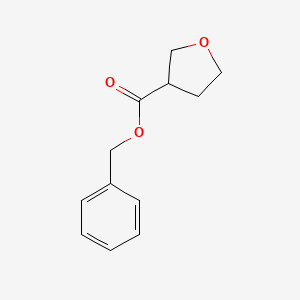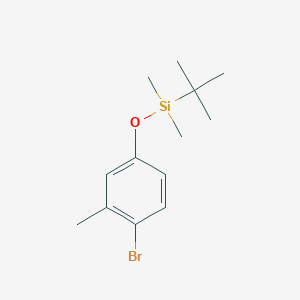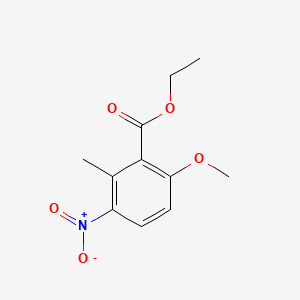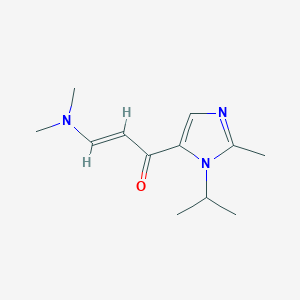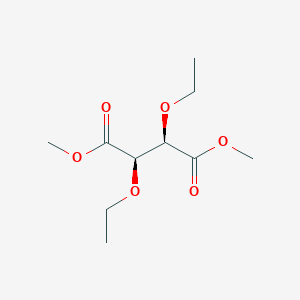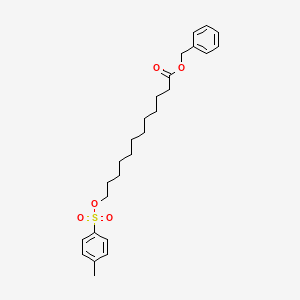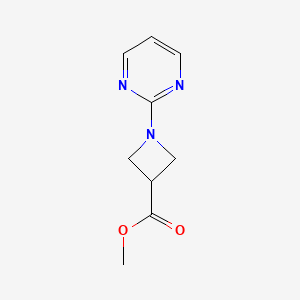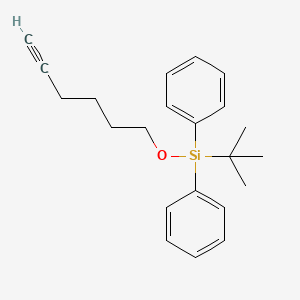
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is a specialized organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 5-hexynyloxy group, along with two phenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane precursor. The reaction is usually catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions often include:
Temperature: 25-100°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity silane precursors and alkynes
Catalysts: Industrial-grade platinum or rhodium catalysts
Reaction Conditions: Optimized temperature and pressure to maximize yield and minimize by-products
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, ozone
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Silanols, siloxanes
Reduction Products: Silane hydrides
Substitution Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The compound can also participate in hydrosilylation reactions, where it adds across double or triple bonds in organic molecules, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
Uniqueness
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl-hex-5-ynoxy-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28OSi/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21/h1,8-13,15-18H,6-7,14,19H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWLNDDWPLCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473888 | |
| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128217-23-2 | |
| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
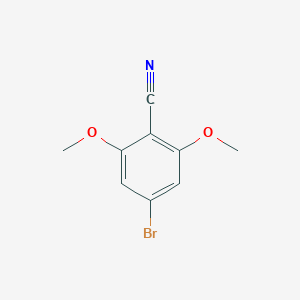

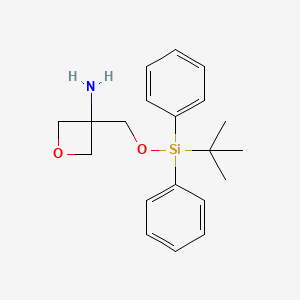
![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)
